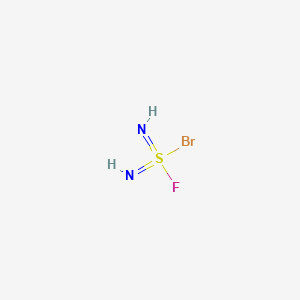
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is a chemical compound characterized by its unique structure, which includes a seven-membered diazepine ring fused with benzoyl and benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate typically involves the formation of the diazepine ring followed by the introduction of benzoyl and benzoate groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with an ester in the presence of a base can lead to the formation of the diazepine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the diazepine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-1H-1,2-diazepin-4-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor antagonism.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzoyl-1H-benzo[d]imidazol-2-yl thio-N-(substituted phenyl) acetamide
- 1-(2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)propan-1-one
Uniqueness: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is unique due to its specific diazepine ring structure and the presence of both benzoyl and benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63183-63-1 |
|---|---|
Molekularformel |
C19H14N2O3 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(1-benzoyldiazepin-4-yl) benzoate |
InChI |
InChI=1S/C19H14N2O3/c22-18(15-8-3-1-4-9-15)21-13-7-12-17(14-20-21)24-19(23)16-10-5-2-6-11-16/h1-14H |
InChI-Schlüssel |
FJULLJJQHRWRNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC=C(C=N2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


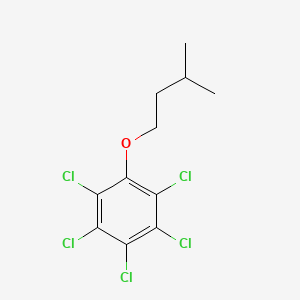
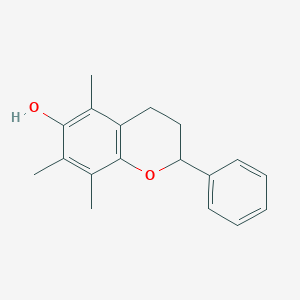
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
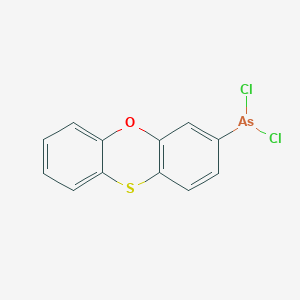
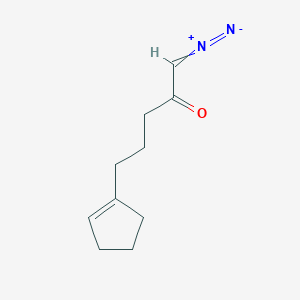

diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)

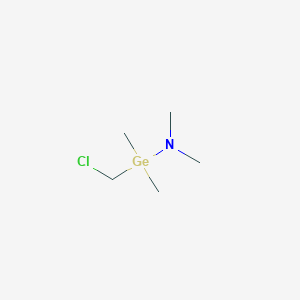
![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
